
N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. CPP-115 is a potent inhibitor of the enzyme called GABA aminotransferase (GABA-AT), which is responsible for the degradation of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to an increase in inhibitory tone and a reduction in neuronal excitability. CPP-115 has shown promising results in preclinical studies as a potential treatment for a variety of neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide involves the inhibition of GABA-AT, which is responsible for the degradation of GABA in the brain. By inhibiting GABA-AT, N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide increases the levels of GABA in the brain, leading to an increase in inhibitory tone and a reduction in neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs such as benzodiazepines and barbiturates, which also enhance GABAergic neurotransmission in the brain.
Biochemical and Physiological Effects
N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. By increasing the levels of GABA in the brain, N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide can reduce neuronal excitability and modulate the activity of various neurotransmitter systems. N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide for lab experiments is its potency as a GABA-AT inhibitor. N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide has been shown to be more potent than other GABA-AT inhibitors such as vigabatrin and tiagabine, making it a valuable tool for studying the role of GABAergic neurotransmission in the brain. However, one limitation of N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide. One area of interest is the potential use of N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide as a treatment for epilepsy and other seizure disorders. Preclinical studies have shown promising results, and clinical trials are currently underway to evaluate the safety and efficacy of N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide in humans. Another area of interest is the potential use of N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide as a treatment for addiction. Preclinical studies have shown that N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide can reduce drug-seeking behavior in animal models of addiction, and clinical trials are currently underway to evaluate its efficacy in humans. Finally, further research is needed to understand the long-term effects of N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide on GABAergic neurotransmission and its potential for inducing tolerance or dependence.
Synthesemethoden
N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various starting materials such as cyclohexanone, benzylamine, and 3-fluorobenzaldehyde. The synthesis of N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide involves the use of several chemical reagents and requires expertise in organic chemistry. The synthesis method for N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide has been described in detail in the scientific literature.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide has been extensively studied in preclinical models of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In animal models of epilepsy, N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide has been shown to increase the levels of GABA in the brain and reduce seizure activity. N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression, respectively. In addition, N-cyclohexyl-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide has shown potential as a treatment for addiction by reducing drug-seeking behavior in animal models of cocaine and alcohol addiction.
Eigenschaften
IUPAC Name |
N-cyclohexyl-1-[(3-fluorophenyl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c1-22(18-8-3-2-4-9-18)20(25)16-10-11-19(24)23(14-16)13-15-6-5-7-17(21)12-15/h5-7,12,16,18H,2-4,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDYUHVTDZKPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-imino-2-phenyl-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5104221.png)
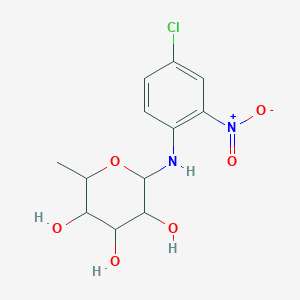
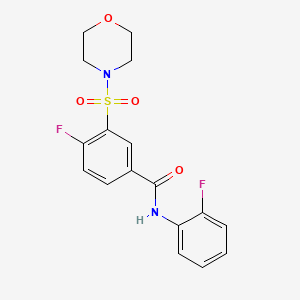
![1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine](/img/structure/B5104232.png)
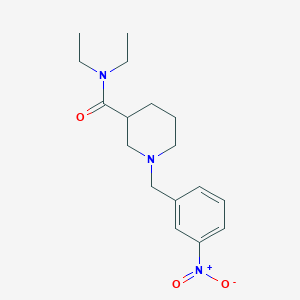
![2-benzyl-3-(2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5104240.png)
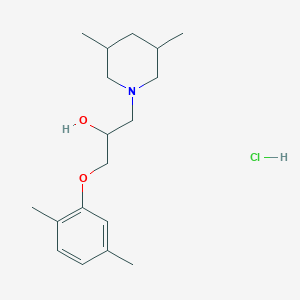
![N~2~-(4-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5104256.png)
![3-cyclopropyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5104260.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5104266.png)
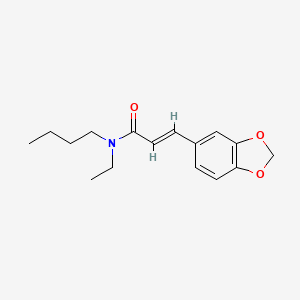
amino]benzoyl}amino)benzoate](/img/structure/B5104292.png)
![2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5104305.png)